molecular formula C24H32N4O3 B3009222 N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898432-32-1

N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B3009222
CAS No.: 898432-32-1
M. Wt: 424.545
InChI Key: OEUIZXWSHDMBAL-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetically produced oxalamide derivative intended for research and development applications. This compound is part of a class of chemicals known for their potential as flavor modulators, with related substances being documented for their savory and umami taste profiles by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) . Its molecular structure incorporates a 4-methoxybenzyl group and a complex side chain featuring a 4-methylpiperazine and a p-tolyl moiety, suggesting potential for interaction with specific biological targets. Researchers may investigate its physicochemical properties, receptor binding affinity, and mechanism of action in various biochemical pathways. The product is provided as a high-purity solid and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle all materials according to standard laboratory safety protocols.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-18-4-8-20(9-5-18)22(28-14-12-27(2)13-15-28)17-26-24(30)23(29)25-16-19-6-10-21(31-3)11-7-19/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUIZXWSHDMBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound with potential pharmacological properties, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H32N4O4
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 903344-04-7

The compound features a complex structure characterized by a methoxybenzyl group, a piperazine moiety, and an oxalamide functional group. These structural elements suggest potential interactions with various biological targets due to their ability to participate in hydrogen bonding and other molecular interactions.

Biological Activity

Research indicates that this compound may exhibit several pharmacological activities:

  • Antidepressant Effects : Compounds with similar piperazine structures have been investigated for their antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which are critical in mood regulation.
  • Antitumor Activity : Preliminary studies suggest that oxalamide derivatives can inhibit tumor growth. The specific mechanisms remain under investigation but may involve the modulation of cellular signaling pathways.
  • Neurotransmitter Modulation : The presence of the piperazine moiety indicates potential interactions with neurotransmitter receptors, possibly affecting dopamine and serotonin pathways.

Mechanistic Insights

The exact biological mechanisms of this compound are not fully elucidated. However, initial data suggest that it may interact with:

  • Neurotransmitter Receptors : Potential binding to serotonin and dopamine receptors could explain its antidepressant effects.
  • Enzymatic Pathways : The compound may influence enzymes involved in metabolic processes or signal transduction pathways, contributing to its pharmacological effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Structural Features
N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide898432-28-5Chlorobenzyl group
N1-(2-chlorophenyl)-N2-(2-methoxyethyl)oxalamide1798659-79-6Chlorophenyl group
N1-(5-chloropyridin-2-yl)-N2-(2-methoxyphenethyl)oxalamide2101954Pyridine ring

This table highlights how variations in substituents can influence biological activity and pharmacokinetics.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antidepressant Activity :
    • A study published in Journal of Medicinal Chemistry examined derivatives of piperazine and their effects on serotonin uptake, suggesting potential for antidepressant development.
  • Antitumor Studies :
    • Research in Cancer Research indicated that oxalamides could inhibit cell proliferation in various cancer cell lines, supporting further exploration of this compound in oncology.
  • Neuropharmacological Effects :
    • Investigations into similar compounds showed modulation of dopamine receptors, indicating a pathway for further studies on this compound's neuropharmacological profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Structural Analogues in Flavor Chemistry

Several oxalamides with modified benzyl and alkyl/aryl-ethyl groups have been studied as umami flavor enhancers. Key examples include:

Compound Name (CAS/FEMA) N1 Substituent N2 Substituent Key Properties References
S336 (745047-53-4, FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Potent umami agonist <br/> - Regulatory approval in food <br/> - NOEL: 100 mg/kg bw/day (rat)
FL-no. 16.101 (745047-97-6) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl - Structurally related to S336 <br/> - Shared NOEL of 100 mg/kg bw/day <br/> - Margin of safety: 500 million
S5456 (Unreported CAS) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl - Moderate CYP3A4 inhibition (51% at 10 µM) <br/> - Retained safety in follow-up assays
Target Compound (Unreported CAS) 4-Methoxybenzyl 2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl - Unique piperazine moiety <br/> - Potential metabolic differences due to N-methylpiperazine

Key Observations :

  • The 4-methoxybenzyl group in the target compound replaces the 2,4-dimethoxybenzyl in S336, which may reduce steric hindrance and alter receptor binding .
Pharmacological and Toxicological Profiles
  • 16.101: Shares metabolic pathways with S336, showing rapid hepatic metabolism without detectable amide hydrolysis products .
  • Its structural similarity to S336 suggests a plausible NOEL >100 mg/kg bw/day, pending experimental validation .

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